2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide
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Overview
Description
2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide is a complex organic compound that features a unique structure combining an imidazole ring with a dichlorophenyl group and a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole ring, followed by the introduction of the dichlorophenyl group through a substitution reaction. The final step involves the formation of the thioether linkage and the attachment of the phenylacetamide group under controlled conditions, often using catalysts to enhance the reaction efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring or the phenylacetamide moiety.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the dichlorophenyl ring.
Scientific Research Applications
2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for drug development.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzymes, potentially inhibiting their activity. The dichlorophenyl group can enhance binding affinity through hydrophobic interactions, while the phenylacetamide moiety can participate in hydrogen bonding with target proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide
- 2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-ethylacetamide
Uniqueness
Compared to similar compounds, 2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
2-[5-(3,4-dichlorophenyl)-1-phenylimidazol-2-yl]sulfanyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl2N3OS/c24-19-12-11-16(13-20(19)25)21-14-26-23(28(21)18-9-5-2-6-10-18)30-15-22(29)27-17-7-3-1-4-8-17/h1-14H,15H2,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKBGOQZYKTIGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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